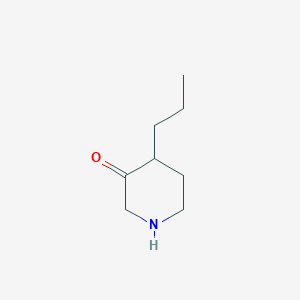
4-Propylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylpiperidin-3-one is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The structure of this compound consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a propyl group attached to the fourth carbon and a ketone group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Propylpiperidin-3-one can be synthesized through various methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed to form the desired piperidinone . Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and efficient catalysts ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidinones.
Aplicaciones Científicas De Investigación
4-Propylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Propylpiperidin-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. The nitrogen atom in the piperidine ring can participate in nucleophilic interactions, affecting enzyme activity and receptor binding .
Comparación Con Compuestos Similares
4-Propylpiperidin-3-one can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure without the propyl and ketone groups.
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
The unique combination of the propyl group and the ketone group in this compound gives it distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
4-propylpiperidin-3-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-6-8(7)10/h7,9H,2-6H2,1H3 |
Clave InChI |
MBWPHPKHYFKENA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCNCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















